molecular formula C8H4N2O5 B1584595 5-Nitroisatoic anhydride CAS No. 4693-02-1

5-Nitroisatoic anhydride

Cat. No.: B1584595
CAS No.: 4693-02-1
M. Wt: 208.13 g/mol
InChI Key: WWUBAHSWMPFIQZ-UHFFFAOYSA-N
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Description

5-Nitroisatoic anhydride is an organic compound with the molecular formula C8H4N2O5. It is a derivative of isatoic anhydride, characterized by the presence of a nitro group at the 5-position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical substances.

Mechanism of Action

Target of Action

The primary target of 5-Nitroisatoic anhydride is RNA molecules . It is used as a probe for the interrogation of RNA structures in vivo . The compound is particularly effective at probing RNA structure in living cells .

Mode of Action

This compound interacts with its targets, the RNA molecules, by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This interaction results in changes in the RNA structure, which can be analyzed to understand the folding and function of the RNA molecules .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to RNA folding and function . By interacting with the RNA molecules and altering their structure, this compound can influence the processes regulated by these RNA molecules, such as gene expression, catalysis, and sensing of environmental stimuli .

Pharmacokinetics

It is known that the compound has the ability to permeate biological membranes, which enhances its bioavailability and allows it to probe rna structures in living cells .

Result of Action

The action of this compound results in changes in the structure of RNA molecules . These changes can affect the function of the RNA molecules, influencing processes such as gene expression and response to environmental stimuli . For example, the compound has been used to study the structure and function of the long non-coding RNA (lncRNA) Growth Arrest Specific 5 (GAS5), which is a key regulator of cell survival in response to stress and nutrient availability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to probe RNA structures in living cells suggests that it can function effectively in the complex environment of a cell . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitroisatoic anhydride can be synthesized through several methods. One common approach involves the reaction of 5-nitroindole with a mixture of acetonitrile and water. The reaction is typically carried out by stirring the mixture at 40°C for one hour . Another method involves the use of triphosgene and 2-amino-5-nitrobenzoic acid in tetrahydrofuran at 70°C for 12 hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Nucleophilic Substitution: Substituted derivatives of isatoic anhydride.

    Reduction: 5-Amino isatoic anhydride.

    Hydrolysis: 5-Nitroanthranilic acid and related compounds.

Scientific Research Applications

5-Nitroisatoic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 1-Methyl-7-nitroisatoic anhydride
  • 1-Methyl-6-nitroisatoic anhydride
  • N-Methylisatoic anhydride

Comparison: 5-Nitroisatoic anhydride is unique due to the presence of the nitro group at the 5-position, which significantly affects its reactivity and the types of reactions it can undergo. Compared to its methylated counterparts, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

6-nitro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-3H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUBAHSWMPFIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063558
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro-
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Molecular Weight

208.13 g/mol
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CAS No.

4693-02-1
Record name 5-Nitroisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro-
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Record name 5-Nitroisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro-
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Record name 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione
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Synthesis routes and methods I

Procedure details

To the mixture of 37 g of 2-amino-5-nitrobenzoic acid in 500 mL of dioxane, under stirring 24.5 mL of diphosgene was added dropwise. The mixture was heated under reflux conditions for 6 hours then it was evaporated to dryness. The residue was suspended in 100 mL of diethyl ether and filtered off to give 41.4 g of the title product as HCl salt, m.p.: 256-259° C. LC-MS: MH+ 209; Ret. time: 5 minutes.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isatoic Anhydride (25.0 g, 153.25 mmol) is suspended in acetic acid (50 mL) with efficient stirring. The reaction vessel is placed in a pre-heated oil bath at 40° C. and red fuming nitric acid (99.5%, 75 mL, 1.67 mol) is added over 35 minutes (Caution: Exothermic). The reaction mixture is stirred for an additional 4 hours at 38-44° C., then cooled to 20° C. using an ice bath. The reaction mixture is poured on ice (400 mL). After the ice melts, the yellow solid is isolated by vacuum filtration and washed with cold water (5×100 mL). The yellow solid is dried under high vacuum to constant weight at 60-70° C. affording 27.92 g (87%) of product; 1H-NMR (300 MHz, DMSO-d6); δ12.33 (s, 1H), 8.58 (d, J=2.5 Hz, 1H), 8.53 (dd, J=2.6 Hz, 9.0 Hz, 1H), 7.31 (d, J=8.9 Hz, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there any information available on the use of 5-nitroisatoic anhydride as a SHAPE reagent for RNA structure probing?

A2: While the provided research papers don't specifically investigate this compound as a SHAPE reagent, they highlight the importance of the nitro group's position on the reactivity of isatoic anhydride derivatives. [] Further research is needed to explore the potential application of this compound as a SHAPE reagent and compare its performance to established reagents like 1M7 and NMIA. Factors such as reactivity towards RNA, adduct formation preference, and compatibility with detection methods like mutational profiling (MaP) would need to be investigated.

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